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molecular formula C7H2Cl2N2O2 B029917 2,3-Dichloro-6-nitrobenzonitrile CAS No. 2112-22-3

2,3-Dichloro-6-nitrobenzonitrile

Cat. No. B029917
M. Wt: 217.01 g/mol
InChI Key: RDFDRMZYAXQLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04146718

Procedure details

Under a nitrogen atomosphere, pyridine (42 ml, 0.52 mol) was spread evenly over a mixture of 2,3,4-trichloronitrobenzene (225 g, 1 mol) and cuprous cyanide (89.6 g, 1 mol). The mixture was heated to 100° and held at this temperature until it became stirrable. Then the stirred mixture was heated to 165° over 1.5 hours, and held at this temperature for 30 minutes. The dark mixture was allowed to cool, then concentrated HCl (500 ml) and toluene (250 ml) were added. The mixture was vigorously stirred for 1.5 hours. The layers were separated and the aqueous phase was extracted with toluene (3 × 250 ml). The combined toluene extracts were washed with concentrated HCl (3 × 250 ml), water (250 ml) and saturated aqueous NaCl (2 × 250 ml). The toluene solution was dried over Na2SO4, filtered and stripped to obtain 185 g (85%) of the title benzonitrole. The product was 87% pure and contained about 7% trichloronitrobenzene. Recrystallization from methanol (2.1 ml/g) gave a product of 99% purity.
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
89.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1C=CC=C[CH:2]=1.Cl[C:8]1[C:13]([Cl:14])=[C:12]([Cl:15])[CH:11]=[CH:10][C:9]=1[N+:16]([O-:18])=[O:17].Cl>C1(C)C=CC=CC=1>[Cl:14][C:13]1[C:12]([Cl:15])=[CH:11][CH:10]=[C:9]([N+:16]([O-:18])=[O:17])[C:8]=1[C:2]#[N:1]

Inputs

Step One
Name
Quantity
42 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
225 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
Name
cuprous cyanide
Quantity
89.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 100°
TEMPERATURE
Type
TEMPERATURE
Details
Then the stirred mixture was heated to 165° over 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with toluene (3 × 250 ml)
WASH
Type
WASH
Details
The combined toluene extracts were washed with concentrated HCl (3 × 250 ml), water (250 ml) and saturated aqueous NaCl (2 × 250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain 185 g (85%) of the title benzonitrole
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol (2.1 ml/g)
CUSTOM
Type
CUSTOM
Details
gave a product of 99% purity

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C#N)C(=CC=C1Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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